3-Methyl-4-hexen-2-one
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Overview
Description
4-Hexen-2-one, 3-methyl- is an organic compound with the molecular formula C₇H₁₂O and a molecular weight of 112.1696 g/mol . It is also known by its IUPAC name 3-Methyl-4-hexen-2-one . This compound is characterized by the presence of a carbonyl group (C=O) and a double bond in its structure, making it a member of the ketone family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-2-one, 3-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of acetone with 3-methyl-2-butenal under basic conditions . This reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-2-one, 3-methyl- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of precursor compounds . The reaction conditions often include elevated temperatures and pressures to optimize the production rate.
Chemical Reactions Analysis
Types of Reactions
4-Hexen-2-one, 3-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
4-Hexen-2-one, 3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hexen-2-one, 3-methyl- involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of adducts . This reactivity is exploited in various chemical reactions and biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Hexen-2-one: Similar structure but lacks the methyl group at the 3-position.
4-Hexen-2-one: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-2-butenal: Contains a similar carbonyl group but differs in the position of the double bond.
Uniqueness
4-Hexen-2-one, 3-methyl- is unique due to the presence of both a double bond and a methyl group at the 3-position, which imparts distinct chemical and physical properties . This structural uniqueness makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
72189-24-3 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3-methylhex-4-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3 |
InChI Key |
KXOKGQNYBFVWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C)C(=O)C |
Origin of Product |
United States |
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